
Chemo-Analytical Profiling of C11H14O2
Cyclopropyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name:
alpha-Cyclopropyl-4-

methoxybenzyl alcohol

CAS No.: 6552-45-0

Cat. No.: B1617002 Get Quote

Focus Compound: [1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS 16728-03-3) Secondary

Isomer:

-Cyclopropyl-4-methoxybenzyl alcohol[1]

Executive Summary & Core Stoichiometry
In the context of medicinal chemistry, the molecular formula C11H14O2 containing a

cyclopropyl moiety represents a high-value pharmacophore. The cyclopropyl group is not

merely a structural spacer; it is a metabolic modulator used to restrict conformation and block

cytochrome P450 oxidation sites (bioisostere for gem-dimethyl or isopropyl groups).[1]

This guide focuses on the physicochemical and analytical profiling of [1-(4-

Methoxyphenyl)cyclopropyl]methanol, a critical intermediate where the cyclopropyl ring is 1,1-

disubstituted, providing a "kink" in the molecular backbone that is essential for receptor binding

affinity in various kinase inhibitors and GPCR ligands.[1]

Molecular Weight Specifications
For high-resolution mass spectrometry (HRMS) and precise stoichiometric calculations,

researchers must distinguish between average and monoisotopic mass.[1]
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Parameter Value Significance in Protocol

Formula C₁₁H₁₄O₂ Stoichiometric basis.

Average Molecular Weight 178.23 g/mol
Used for molarity calculations

and reagent weighing.

Monoisotopic Mass 178.09938 Da

CRITICAL: Use this exact

value for HRMS extraction

windows (± 5 ppm).

Isotopic Pattern (M+1) ~12.2%

Expect a peak at 179.10 Da

(due to ¹³C natural

abundance).

Structural Isomerism & Identification Strategy
A common pitfall in synthesizing C11H14O2 alcohols is the generation of constitutional

isomers. The formula allows for two distinct "cyclopropyl alcohol" configurations. Distinguishing

these is non-negotiable for regulatory compliance.

Isomer A vs. Isomer B
Target Scaffold (Primary Alcohol): [1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS 16728-

03-3).[1][2]

Structure: Quaternary carbon linking the benzene, cyclopropane, and methanol group.

Key Feature: Achiral (unless the benzene is further substituted).

Common Impurity/Isomer (Secondary Alcohol):

-Cyclopropyl-4-methoxybenzyl alcohol.[1]

Structure: Chiral center at the alcohol carbon; cyclopropane is a side group.

NMR Diagnostic Logic
To validate the structure, focus on the aliphatic region of the ¹H-NMR.
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Target (Primary Alcohol): Look for a singlet (~3.6-3.8 ppm) integrating to 2 protons (the -CH₂-

OH).[1] The cyclopropyl protons will appear as two symmetric multiplets because the ring is

on a quaternary center.

Isomer (Secondary Alcohol): Look for a doublet (~4.0-4.5 ppm) integrating to 1 proton (the -

CH-OH).[1] The cyclopropyl protons will be complex multiplets due to the adjacent chiral

center.

Synthetic Pathways & Process Chemistry
The synthesis of the target [1-(4-Methoxyphenyl)cyclopropyl]methanol requires constructing the

quaternary center via a double alkylation strategy, followed by reduction.[1]

Reaction Workflow (Graphviz)

4-Methoxyphenyl
acetonitrile

1-(4-Methoxyphenyl)
cyclopropanecarbonitrile

1,2-Dibromoethane
NaH or NaOH/TBAB
(Cyclopropanation) 1-(4-Methoxyphenyl)

cyclopropanecarboxylic Acid

KOH, EtOH
Reflux (Hydrolysis) TARGET ALCOHOL

(CAS 16728-03-3)

LiAlH4 or BH3-THF
(Reduction)

Fig 1. Synthetic route to 1,1-disubstituted cyclopropyl alcohol via nitrile alkylation.

Click to download full resolution via product page

Figure 1: The "Nitrile Route" is preferred over ester synthesis for this scaffold due to the

commercial availability of phenylacetonitriles and the stability of the nitrile anion during

cyclopropanation.[1]

Detailed Protocol: Reduction Step
Context: This step converts the carboxylic acid (or ester) intermediate to the final C11H14O2

alcohol.

Setup: Flame-dry a 2-neck round bottom flask under Argon.

Reagent Prep: Charge with LiAlH₄ (1.5 eq) suspended in anhydrous THF. Cool to 0°C.
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Addition: Dissolve 1-(4-methoxyphenyl)cyclopropanecarboxylic acid in THF and add

dropwise. Caution: Exothermic H₂ evolution.[1]

Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂, 30%

EtOAc/Hexane). The acid spot (baseline) should disappear; the alcohol spot (Rf ~0.4) should

appear.

Fieser Workup: Quench sequentially with water (

mL), 15% NaOH (

mL), and water (

mL) where

is the mass of LiAlH₄ in grams.

Purification: Filter the granular precipitate. Concentrate filtrate. Recrystallize from

Hexane/Et₂O if necessary.

Analytical Validation (Self-Validating System)
For drug development, purity must be established using orthogonal methods (Chromatography

+ Spectroscopy).

HPLC-UV/MS Method Parameters
This method separates the target alcohol from potential unreacted ketone or acid precursors.[1]
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Parameter Condition Rationale

Column

C18 Reverse Phase (e.g.,

Agilent Zorbax SB-C18,

3.5µm)

Standard hydrophobicity

retention.[1]

Mobile Phase A Water + 0.1% Formic Acid
Proton source for ionization

(MS).

Mobile Phase B
Acetonitrile + 0.1% Formic

Acid
Elution strength.

Gradient 5% B to 95% B over 10 min

Captures polar impurities early;

elutes the alcohol (~6-7 min).

[1]

Detection UV @ 254 nm & 280 nm

The 4-methoxyphenyl

chromophore absorbs strongly

here.[1]

MS Mode ESI Positive (+ve)

Look for

and

.

Mass Spectrometry Fragmentation Logic (Graphviz)
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Parent Ion
[M+H]+ = 179.1

Loss of H2O
[M-18]+ = 161.1

-H2O (Common in alcohols)

Methoxy-Tropylium Ion
(Characteristic Aromatic)

m/z ~ 121

Cyclopropyl ring opening
& rearrangement

Fig 2. Expected ESI-MS fragmentation pattern for structural confirmation.

Click to download full resolution via product page

Applications in Drug Discovery
The C11H14O2 cyclopropyl alcohol scaffold is rarely the final drug; it is a chiral building block

or a linker.

Metabolic Stability: The cyclopropyl ring inhibits

-hydroxylation.[1] Unlike an isopropyl group, the cyclopropyl C-H bonds have higher bond
dissociation energy (~106 kcal/mol vs 98 kcal/mol), making them resistant to CYP450 attack
[1].

Conformational Lock: In dopamine transporter inhibitors or kinase inhibitors, the cyclopropyl

ring locks the phenyl ring and the hydroxymethyl group into a specific dihedral angle,

reducing the entropic penalty of binding to the target protein [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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